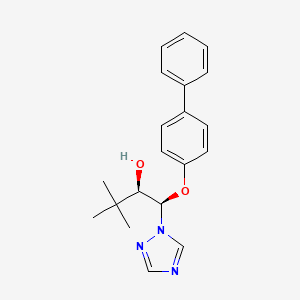

Bitertanol, (R,R)-(+/-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-bitertanol is a 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol that is the (1R,2R)-diastereomer of bitertanol. It is an enantiomer of a (1S,2S)-bitertanol.

Wissenschaftliche Forschungsanwendungen

Stereoselective Analysis and Degradation

Stereoselective Separation : Bitertanol, a triazole fungicide, is composed of four stereoisomers. A high-performance liquid chromatography (HPLC) method has been developed for analyzing these isomers in various fruits and soil. This method is significant for understanding the stereoselective degradation of bitertanol in different environments, like in cucumbers where specific stereoisomers degrade preferentially (Li et al., 2018).

Stereoselective Bioactivity and Toxicity : Research has shown that different stereoisomers of bitertanol exhibit varied levels of bioactivity and toxicity. For example, the (1S,2R)-Bitertanol stereoisomer demonstrated higher efficiency and lower toxicity, providing insights for the stereoselective application of this fungicide (Li et al., 2019).

Environmental Behavior and Biological Effects

- Stereoselective Environmental Behavior : A study investigated the environmental behavior and biological effects of bitertanol, including degradation in soils and metabolism in rat liver microsomes. It was found that certain stereoisomers of bitertanol degraded faster in soil and were preferentially metabolized in the liver, indicating the importance of considering stereoselectivity in environmental and biological contexts (Li et al., 2020).

Molecular Imprinting and Sensor Development

- Molecularly Imprinted Polymers for Bitertanol Sensing : Research on the development of molecularly imprinted polymers (MIPs) for bitertanol sensing highlights the potential for creating selective materials to detect and recover bitertanol from contaminated crops. Computational methods were employed to find the best monomer for imprinting bitertanol, emphasizing the role of MIPs in pesticide residue monitoring (Cayabyab & Pajarito, 2019).

Degradation and Residue Analysis

Ozonation of Bitertanol in Agricultural Wastewaters : The degradation of bitertanol via ozone treatment was studied, revealing insights into its breakdown process and the identification of by-products. This study contributes to understanding how bitertanol degrades in different agricultural contexts (Bourgin et al., 2013).

Persistence in Agricultural Products : An experiment evaluated the persistence of bitertanol in peas, with findings on its degradation rate and residue levels. Such studies are crucial for establishing safe usage guidelines for bitertanol in various crops (Sharma et al., 2002).

Impact on Plant Growth and Health

- Physiological Impact on Watermelon : A study explored the effect of bitertanol on the growth and health of watermelon plants. It demonstrated that bitertanol application could temporarily retard growth and affect various physiological parameters like photosynthesis rate and water use efficiency, providing insights into its potential use beyond pest control (Eunyoung et al., 2012).

Eigenschaften

| 70585-38-5 | |

Molekularformel |

C20H23N3O2 |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

(1R,2R)-3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3/t18-,19+/m0/s1 |

InChI-Schlüssel |

VGPIBGGRCVEHQZ-RBUKOAKNSA-N |

Isomerische SMILES |

CC(C)(C)[C@H]([C@H](N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

Kanonische SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

| 98169-52-9 | |

Herkunft des Produkts |

United States |

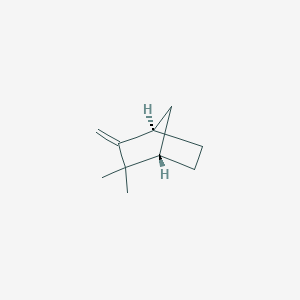

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

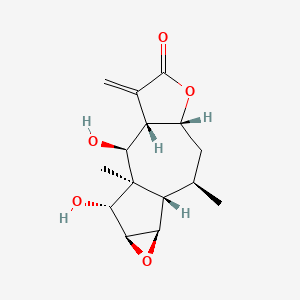

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)